Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Overview
Description
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is a compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a hydroxy group and a ketone within a cyclohexyl ring structure, which is further esterified with an acetic acid moiety.
Synthesis Analysis
The synthesis of related cyclohexyl-based compounds has been reported in the literature. For instance, both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid were prepared using environmentally benign conditions, achieving enantiomerically pure forms in a multi-step process starting from cyclohexanone . Additionally, the synthesis of methyl-substituted hydroxycyclohexenones, which are structurally related to the compound of interest, was achieved through palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis, indicating the potential for enzymatic methods in the synthesis of complex cyclohexyl derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been studied using various spectroscopic techniques. For example, the conformational preferences of hydroxyl and acetoxyl groups in cyclohexenol and its acetate were examined using 13C Fourier transform NMR, revealing a pseudo-axial orientation at the allylic position . This suggests that the molecular structure of the compound may also exhibit specific conformational preferences that could be elucidated using similar NMR techniques.
Chemical Reactions Analysis
The reactivity of cyclohexyl-based esters has been explored in various chemical reactions. Methyl (2-oxocyclohexyl)acetate, for instance, was reduced using yeast to synthesize dihydropinidine and epidihydropinidine, demonstrating the compound's utility in the synthesis of complex alkaloids . Moreover, the reaction of methyl 2-hydroxy-2-methoxy acetate with amino alcohols led to both acyclic and cyclic compounds, showcasing the versatility of cyclohexyl acetates in chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are not directly reported, studies on related compounds provide insights. For example, the synthesis and structure of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates were discussed, with their structures confirmed by IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction data . These techniques could similarly be applied to determine the physical and chemical properties of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate.
Scientific Research Applications
Summary of the Application
“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is used in the synthesis of Dihydropinidine and Epidihydropinidine, which are natural products isolated from various organisms .
Methods of Application or Experimental Procedures
The compound is subjected to yeast reduction, which results in hydroxy esters. These esters are then used in the synthesis of Dihydropinidine and Epidihydropinidine .
Results or Outcomes
The enantiomeric excess at the C-1 positions of the resulting hydroxy esters were both determined as more than 99% ee .
2. Anti-Inflammatory Applications
Summary of the Application
“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is a naturally occurring caffeic ester isolated from the whole plants of Incarvillea mairei var. granditlora. It has been identified as an anti-inflammatory agent .
Methods of Application or Experimental Procedures
The compound was identified as a potential target of 5-Lipoxygenase (5-LOX), a key enzyme in the arachidonic acid (AA) cascade, by a pull-down assay. It was then extensively validated by biosensor-based affinity detection, enzyme-based activity assays, cell-based AA metabolite analysis, and computer-aided AA network simulation .
Results or Outcomes
In vivo studies of AA-induced ear edema, ovalbumin (OVA)-induced lung inflammation, and collagen-induced arthritis demonstrated the anti-inflammatory potency of the compound .
3. Reduction of Ketones
Summary of the Application
“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the reduction of ketones to secondary alcohols .
Methods of Application or Experimental Procedures
The compound is reacted with sodium borohydride, a common reducing agent in organic chemistry. This reaction reduces the ketone group on the cyclohexane ring to a secondary alcohol .
Results or Outcomes
The outcome of this reaction is the formation of a secondary alcohol from the ketone group .
4. Synthesis of 4-Hydroxy-2(1H)-quinolones
Summary of the Application
“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the synthesis of 4-Hydroxy-2(1H)-quinolones .
Methods of Application or Experimental Procedures
The compound can be reacted with anilines using malonic acid equivalents. This reaction leads to the formation of 4-Hydroxy-2(1H)-quinolones .
Results or Outcomes
The outcome of this reaction is the formation of 4-Hydroxy-2(1H)-quinolones .
5. Synthesis of Natural Products
Summary of the Application
“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is used in the synthesis of natural products isolated from various organisms .
Methods of Application or Experimental Procedures
The compound is subjected to yeast reduction, which results in hydroxy esters. These esters are then used in the synthesis of natural products .
Results or Outcomes
The enantiomeric excess at the C-1 positions of the resulting hydroxy esters were both determined as more than 99% ee .
6. Reduction of Ketones
Summary of the Application
“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the reduction of ketones to secondary alcohols .
Methods of Application or Experimental Procedures
The compound is reacted with sodium borohydride, a common reducing agent in organic chemistry. This reaction reduces the ketone group on the cyclohexane ring to a secondary alcohol .
Results or Outcomes
The outcome of this reaction is the formation of a secondary alcohol from the ketone group .
Safety And Hazards
Future Directions
The future directions for research on “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” could include further exploration of its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate its potential biological activities or its use in the synthesis of other complex molecules .
properties
IUPAC Name |
methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLWRBIQRPNVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC(=O)CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558458 | |
Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
CAS RN |
81053-14-7 | |
Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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